An In-depth Technical Guide to 1-(3-Amino-4-chlorophenyl)ethanone (CAS Number: 79406-57-8)
An In-depth Technical Guide to 1-(3-Amino-4-chlorophenyl)ethanone (CAS Number: 79406-57-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(3-Amino-4-chlorophenyl)ethanone, also known as 3-amino-4-chloroacetophenone. It is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds with potential applications in drug discovery. This document outlines its physicochemical properties, detailed synthesis protocols, spectroscopic data, and its utility in the synthesis of biologically active molecules.
Core Physicochemical Properties
1-(3-Amino-4-chlorophenyl)ethanone is a solid at room temperature with a melting point in the range of 104-109 °C.[1][2] Its chemical structure consists of an acetophenone core substituted with an amino group at the meta-position and a chlorine atom at the para-position relative to the acetyl group.
| Property | Value | Source(s) |
| CAS Number | 79406-57-8 | [3][4] |
| Molecular Formula | C₈H₈ClNO | [3][4] |
| Molecular Weight | 169.61 g/mol | [3][4] |
| Melting Point | 104-109 °C | [1] |
| Appearance | Solid | [3] |
| SMILES String | CC(=O)c1ccc(Cl)c(N)c1 | [3][4] |
| InChI Key | CELXPDXOZXEXJX-UHFFFAOYSA-N | [3][4] |
Based on the general solubility of substituted acetophenones, 1-(3-Amino-4-chlorophenyl)ethanone is expected to have limited solubility in water but should be soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[1] The presence of the amino group may slightly increase its polarity compared to unsubstituted acetophenone.
Synthesis of 1-(3-Amino-4-chlorophenyl)ethanone
A common and effective method for the synthesis of 1-(3-Amino-4-chlorophenyl)ethanone is the reduction of the corresponding nitro compound, 4-chloro-3-nitroacetophenone.
Experimental Protocol: Reduction of 4-chloro-3-nitroacetophenone
This protocol is based on a well-established reduction method using tin(II) chloride.[5]
Materials:
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4-chloro-3-nitroacetophenone
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Concentrated hydrochloric acid (HCl)
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Toluene
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30% Sodium hydroxide (NaOH) solution
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Ether
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Benzene
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a suitable reaction vessel, a mixture of 4-chloro-3-nitroacetophenone (39.8 g) and tin(II) chloride dihydrate (136 g) in concentrated hydrochloric acid (220 ml) is stirred at room temperature for 30 minutes.
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The reaction is exothermic and the temperature will spontaneously rise to approximately 70 °C before cooling down.
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After cooling, toluene (200 ml) is added to the reaction mixture.
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The mixture is then carefully made alkaline by the addition of a 30% sodium hydroxide solution.
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Ether is added to the biphasic mixture, and the layers are separated.
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The aqueous layer is extracted two more times with ether.
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The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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The solvent is removed by evaporation under reduced pressure to yield a solid residue.
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The crude product is purified by crystallization from benzene to afford 1-(3-Amino-4-chlorophenyl)ethanone (29.6 g), with a reported melting point of 104-105 °C.[5]
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (proton ortho to acetyl) | ~7.8 | Doublet | 1H |
| Aromatic-H (proton meta to acetyl) | ~7.3 | Doublet of doublets | 1H |
| Aromatic-H (proton ortho to amino) | ~6.8 | Doublet | 1H |
| Amino (-NH₂) | ~4.0-5.0 | Broad singlet | 2H |
| Methyl (-CH₃) | ~2.5 | Singlet | 3H |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~196 |
| Aromatic C-Cl | ~125-130 |
| Aromatic C-NH₂ | ~145-150 |
| Aromatic C-H | ~115-135 |
| Aromatic C (quaternary) | ~130-140 |
| Methyl (-CH₃) | ~26 |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.
FT-IR Spectroscopy (Predicted)
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| N-H stretch | 3300-3500 | Two bands, characteristic of a primary amine |
| Aromatic C-H stretch | 3000-3100 | |
| Aliphatic C-H stretch | 2850-3000 | |
| C=O stretch (ketone) | 1670-1690 | Strong absorption |
| Aromatic C=C stretch | 1450-1600 | |
| C-N stretch | 1250-1350 | |
| C-Cl stretch | 600-800 |
Mass Spectrometry (Predicted)
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 169, with a characteristic isotopic pattern [M+2]⁺ at m/z 171 (approximately one-third the intensity of the [M]⁺ peak) due to the presence of the chlorine-37 isotope. A significant fragment would be the loss of the methyl group, resulting in a peak at m/z 154.
Applications in the Synthesis of Bioactive Molecules
1-(3-Amino-4-chlorophenyl)ethanone is a key intermediate in the synthesis of a variety of heterocyclic compounds, some of which have shown promising biological activities. Its bifunctional nature, possessing both an amino group and a ketone, allows for a range of chemical transformations.
Synthesis of 2-Thiazolidinones as Potential BRD4 Inhibitors
One notable application is its use as a precursor for the synthesis of 2-thiazolidinones, which have been investigated as inhibitors of Bromodomain-containing protein 4 (BRD4).[6] BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that play a crucial role in the regulation of gene transcription and are considered important targets in cancer therapy.
The general synthetic approach involves the reaction of 1-(3-Amino-4-chlorophenyl)ethanone with a thioglycolic acid derivative to form the thiazolidinone ring system.
Safety and Handling
1-(3-Amino-4-chlorophenyl)ethanone should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a combustible solid.[3] Standard safety precautions for handling chemical reagents should be followed.
Conclusion
1-(3-Amino-4-chlorophenyl)ethanone is a versatile and valuable chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its synthesis is well-established, and its structure provides a convenient scaffold for the generation of diverse libraries of heterocyclic compounds. Further research into the biological activities of its derivatives, particularly in the context of epigenetic targets like BRD4, is a promising area of investigation. This technical guide serves as a foundational resource for researchers and scientists working with this important building block.
